

# 4-Bromo-2-fluoroaniline hydrochloride spectral analysis (NMR, IR, MS)

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## Compound of Interest

**Compound Name:** 4-Bromo-2-fluoroaniline hydrochloride

**Cat. No.:** B1522165

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## An In-Depth Technical Guide to the Spectral Analysis of **4-Bromo-2-fluoroaniline Hydrochloride**

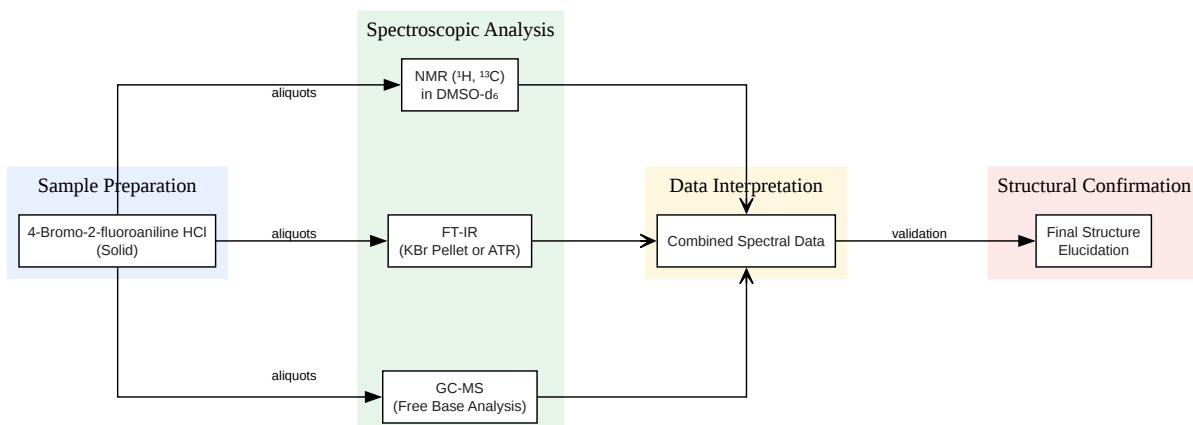
This guide provides a comprehensive analysis of **4-Bromo-2-fluoroaniline hydrochloride**, a key intermediate in pharmaceutical and chemical synthesis.<sup>[1]</sup> A thorough understanding of its structural and chemical properties through modern analytical techniques is paramount for researchers, scientists, and professionals in drug development. This document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and field-proven insights.

## Physicochemical Properties and Structure

**4-Bromo-2-fluoroaniline hydrochloride** is the salt form of the parent compound 4-Bromo-2-fluoroaniline. The protonation of the amino group significantly influences its solubility and spectral characteristics.

Property	Value	Source
Chemical Formula	$C_6H_6BrClFN$	<a href="#">[2]</a>
Molecular Weight	226.47 g/mol (Hydrochloride Salt)	<a href="#">[2]</a>
Molecular Weight (Free Base)	190.01 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Solid	<a href="#">[3]</a>
Melting Point (Free Base)	40-42 °C	<a href="#">[3]</a> <a href="#">[5]</a>
CAS Number (Free Base)	367-24-8	<a href="#">[4]</a>
CAS Number (Hydrochloride)	1184937-19-6	<a href="#">[2]</a>

The structural analysis workflow is a self-validating system where each technique provides a unique piece of the puzzle, and together, they confirm the molecular identity unequivocally.



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Caption: General experimental workflow for spectral analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-Bromo-2-fluoroaniline hydrochloride**, analysis in a solvent like DMSO-d<sub>6</sub> is ideal, as it readily dissolves the salt and has a well-characterized solvent peak. The protonation of the aniline nitrogen to form an anilinium ion (-NH<sub>3</sub><sup>+</sup>) is the key feature to observe.

### <sup>1</sup>H NMR Spectral Analysis

The <sup>1</sup>H NMR spectrum provides information on the number, environment, and connectivity of protons. In the case of the hydrochloride salt, the acidic -NH<sub>3</sub><sup>+</sup> protons are expected to appear as a broad singlet significantly downfield due to the positive charge and hydrogen bonding with the solvent. The aromatic protons will exhibit splitting patterns influenced by both the halogen substituents and each other.

- Anilinium Protons (-NH<sub>3</sub><sup>+</sup>): Expected to appear as a broad signal around 10-12 ppm. Its broadness is due to rapid exchange with trace amounts of water and quadrupolar coupling with the nitrogen atom.
- Aromatic Protons (Ar-H): The three protons on the aromatic ring are in distinct chemical environments. Their coupling patterns are governed by ortho (<sup>3</sup>JHH), meta (<sup>4</sup>JHH), and fluorine-proton (JHF) coupling constants.
  - H-3: This proton is ortho to the -NH<sub>3</sub><sup>+</sup> group and ortho to the fluorine atom. It will likely appear as a doublet of doublets (dd).
  - H-5: This proton is ortho to the bromine atom and meta to both the -NH<sub>3</sub><sup>+</sup> and fluorine. It will also likely be a complex multiplet, potentially a doublet of doublets.
  - H-6: This proton is ortho to the -NH<sub>3</sub><sup>+</sup> group and meta to the bromine. It is expected to be a doublet.

## 4-Bromo-2-fluoroaniline Structure (Numbering for NMR)

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Caption: Molecular structure for NMR peak assignment.

## <sup>13</sup>C NMR Spectral Analysis

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments. Due to the substitution pattern, all six aromatic carbons are expected to be distinct. A key feature will be the presence of carbon-fluorine (C-F) coupling, which can be observed over one, two, or three bonds.

- C-1 (C-NH<sub>3</sub><sup>+</sup>): The carbon attached to the anilinium group will be shifted downfield.
- C-2 (C-F): This carbon will show a large one-bond coupling constant (<sup>1</sup>JCF) of approximately 240-250 Hz, appearing as a doublet.[6]
- C-3: This carbon will show a smaller two-bond coupling (<sup>2</sup>JCF) with the fluorine atom.
- C-4 (C-Br): The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.
- C-5 & C-6: These carbons will also exhibit smaller C-F couplings.

Table 1: Predicted NMR Data for **4-Bromo-2-fluoroaniline Hydrochloride** in DMSO-d<sub>6</sub>

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Key Couplings
$^1\text{H}$ (-NH <sub>3</sub> <sup>+</sup> )	10.0 - 12.0	broad singlet	-
$^1\text{H}$ (Ar-H)	7.0 - 8.0	m	$^3\text{JHH}$ , $^4\text{JHH}$ , JHF
$^{13}\text{C}$ (C-F)	150 - 160	d	$^1\text{JCF} \approx 240\text{-}250$ Hz
$^{13}\text{C}$ (C-NH <sub>3</sub> <sup>+</sup> )	135 - 145	s	-
$^{13}\text{C}$ (Ar-C)	110 - 135	m	JCF
$^{13}\text{C}$ (C-Br)	105 - 115	d	$^3\text{JCF}$

Note: These are predicted values based on known substituent effects. Actual experimental values may vary slightly.[\[6\]](#)[\[7\]](#)

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Accurately weigh 10-15 mg of **4-Bromo-2-fluoroaniline hydrochloride** into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.
- Data Acquisition: Insert the tube into the NMR spectrometer. Acquire standard  $^1\text{H}$ ,  $^{13}\text{C}$ , and optionally, DEPT-135 and 2D spectra (COSY, HSQC) for full structural assignment. Use standard instrument parameters for a 400 MHz or higher field spectrometer.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **4-Bromo-2-fluoroaniline hydrochloride**, the most informative region is the N-H stretching and bending vibrations of the anilinium group, which are distinct from the free aniline.[\[8\]](#)

## Interpretation of the IR Spectrum

- N-H Stretching (Anilinium Ion): A strong, broad absorption band is expected in the 2800-3200  $\text{cm}^{-1}$  region. This is characteristic of the  $-\text{NH}_3^+$  group and is shifted to a lower frequency and broadened compared to the sharp N-H stretches of a free amine (typically 3300-3500  $\text{cm}^{-1}$ ).  
[\[8\]](#)[\[9\]](#)
- N-H Bending (Anilinium Ion): An absorption band is expected around 1500-1600  $\text{cm}^{-1}$ , corresponding to the asymmetric bending of the  $-\text{NH}_3^+$  group.
- Aromatic C=C Stretching: Medium to weak bands will appear in the 1450-1600  $\text{cm}^{-1}$  region.
- C-N Stretching: This stretch is typically found in the 1250-1350  $\text{cm}^{-1}$  region.
- C-F Stretching: A strong absorption band is expected in the 1200-1280  $\text{cm}^{-1}$  range.
- C-Br Stretching: This vibration occurs at lower frequencies, typically in the 500-650  $\text{cm}^{-1}$  range.
- Aromatic C-H Bending (Out-of-Plane): Bands in the 750-900  $\text{cm}^{-1}$  region can help confirm the substitution pattern on the benzene ring.

Table 2: Key IR Absorption Bands for **4-Bromo-2-fluoroaniline Hydrochloride**

Vibrational Mode	Expected Wavenumber ( $\text{cm}^{-1}$ )	Intensity
N-H Stretch ( $-\text{NH}_3^+$ )	2800 - 3200	Strong, Broad
N-H Bend ( $-\text{NH}_3^+$ )	1500 - 1600	Medium
Aromatic C=C Stretch	1450 - 1600	Medium-Weak
C-N Stretch	1250 - 1350	Medium
C-F Stretch	1200 - 1280	Strong
C-Br Stretch	500 - 650	Medium

Source: Inferences based on standard IR correlation tables and data for substituted anilines.[8][9][10]

## Experimental Protocol: FT-IR Spectroscopy (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) and instrument-related absorptions.
- Sample Application: Place a small amount of the solid **4-Bromo-2-fluoroaniline hydrochloride** powder onto the ATR crystal.
- Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The final spectrum is presented in absorbance or transmittance mode.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separation and identification. For the analysis of the hydrochloride salt, the sample is typically neutralized or thermally desorbed in the GC inlet, meaning the resulting mass spectrum is that of the free base, 4-Bromo-2-fluoroaniline.[4][11]

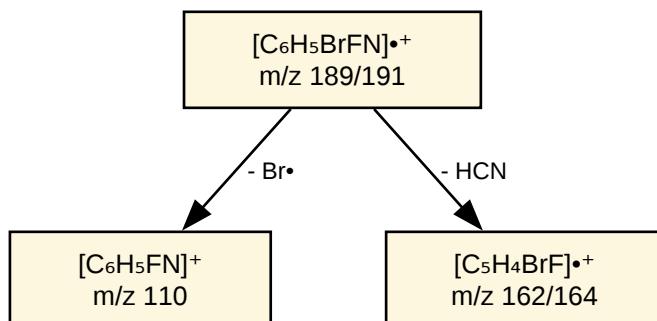
## Analysis of the Mass Spectrum

The Electron Ionization (EI) mass spectrum of 4-Bromo-2-fluoroaniline is expected to show several key features:

- Molecular Ion ( $\text{M}^{+}$ ): The molecular weight of the free base is 190.01 g/mol .[3] Due to the presence of bromine, which has two major isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at  $\text{m/z}$  189 and

m/z 191.[12][13] This distinctive M/M+2 pattern is a definitive indicator of a single bromine atom in the molecule.[14]

- Nitrogen Rule: The free base has one nitrogen atom, and its nominal molecular weight (189/191) is an odd number, which is consistent with the Nitrogen Rule.[15]
- Key Fragmentation Pathways: Hard ionization techniques like EI impart significant energy, causing the molecular ion to fragment in predictable ways.[12]
  - Loss of Br<sup>•</sup>: Cleavage of the C-Br bond would result in a fragment ion at m/z 110 ([M-Br]<sup>+</sup>).
  - Loss of HCN: A common fragmentation pathway for anilines is the elimination of hydrogen cyanide, leading to a fragment at m/z 162/164 ([M-HCN]<sup>+</sup>).
  - Loss of HF: Elimination of hydrogen fluoride could lead to a fragment at m/z 169/171 ([M-HF]<sup>+</sup>).



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Caption: Predicted major fragmentation pathways for 4-Bromo-2-fluoroaniline.

Table 3: Predicted Key Ions in the Mass Spectrum of 4-Bromo-2-fluoroaniline

m/z (Isotopologue)	Ion Formula	Fragmentation
189 / 191	[C <sub>6</sub> H <sub>5</sub> BrFN]• <sup>+</sup>	Molecular Ion (M• <sup>+</sup> )
162 / 164	[C <sub>5</sub> H <sub>4</sub> BrF]• <sup>+</sup>	[M - HCN]• <sup>+</sup>
110	[C <sub>6</sub> H <sub>5</sub> FN]• <sup>+</sup>	[M - Br] <sup>+</sup>

Source: Based on general fragmentation patterns of halogenated aromatic amines.[12][15]

## Experimental Protocol: GC-MS

- Sample Preparation: Prepare a dilute solution of **4-Bromo-2-fluoroaniline hydrochloride** (approx. 1 mg/mL) in a suitable solvent like methanol or ethyl acetate. The salt will often dissociate to the free base in these solvents.
- GC Method:
  - Injector: Set to 250 °C, splitless mode.
  - Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
  - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Method:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Mass Range: Scan from m/z 40 to 400.
- Analysis: Inject 1 µL of the sample solution. The resulting chromatogram should show a single major peak. The mass spectrum of this peak can then be analyzed and compared to spectral libraries (e.g., NIST).[4]

## Integrated Spectral Analysis: A Self-Validating Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The <sup>1</sup>H and <sup>13</sup>C NMR spectra define the precise carbon-hydrogen framework and the connectivity of the substituents. FT-IR confirms the presence of the key functional groups, particularly the anilinium ion in the salt form. Finally, GC-MS confirms the molecular weight and elemental composition (specifically the presence of bromine) of the volatile free base and

provides insight into its stability through fragmentation patterns. Together, these techniques provide an unambiguous and robust confirmation of the structure and identity of **4-Bromo-2-fluoroaniline hydrochloride**, fulfilling the requirements for rigorous scientific and developmental research.

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